molecular formula C19H17N3O4 B2434585 1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 2034381-39-8

1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2434585
CAS RN: 2034381-39-8
M. Wt: 351.362
InChI Key: ZEQSGQLQQXWGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . It contains a pyrrolidine-2,5-dione ring, an azetidin-3-yl group, and a pyridin-2-yloxy group . The molecular formula of this compound is C19H17N3O4.


Molecular Structure Analysis

The structure of this compound is characterized by a pyrrolidine-2,5-dione ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage .

Scientific Research Applications

Antibacterial and Antifungal Activity

Research has demonstrated the synthesis of derivatives related to pyrrolidine-2,5-dione, showing significant antibacterial and antifungal properties. For example, Bansode, Ansari, and Gawale (2011) reported the creation of new derivatives with potent activity against specific microbial strains, highlighting the compound's potential as a basis for developing new antimicrobial agents (Bansode, Ansari, & Gawale, 2011).

Anti-Cancer Properties

Another study by Singh and Paul (2006) focused on the anti-cancer activities of pyrrolidine-2,5-dione derivatives. Their findings indicate significant efficacy against various human tumor cell lines, suggesting the potential of these compounds in cancer therapy (Singh & Paul, 2006).

Herbicidal Applications

Zhu et al. (2005) synthesized a series of derivatives with excellent herbicidal activities, offering a new approach to weed control in agriculture. The study highlights the importance of structural modifications to enhance the herbicidal effectiveness of pyrrolidine-2,5-dione-based compounds (Zhu et al., 2005).

Organic Synthesis and Drug Development

A study by Yan et al. (2018) explored the conversion of pyrrolidine-2,5-dione to maleimide, a reaction of interest in organic synthesis and drug development. Their findings offer insights into the thermodynamics and kinetics of such transformations, broadening the utility of pyrrolidine-2,5-dione in synthetic chemistry (Yan et al., 2018).

HIV-1 Attachment Inhibitors

Wang et al. (2009) developed azaindole derivatives from pyrrolidine-2,5-dione compounds, showing promise as inhibitors of HIV-1 attachment. This research paves the way for new treatments for HIV-1 by targeting the virus's attachment process (Wang et al., 2009).

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, this compound could potentially serve as a starting point for the development of novel biologically active compounds.

properties

IUPAC Name

1-[1-(3-pyridin-2-yloxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-17-7-8-18(24)22(17)14-11-21(12-14)19(25)13-4-3-5-15(10-13)26-16-6-1-2-9-20-16/h1-6,9-10,14H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQSGQLQQXWGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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